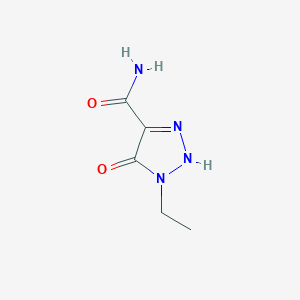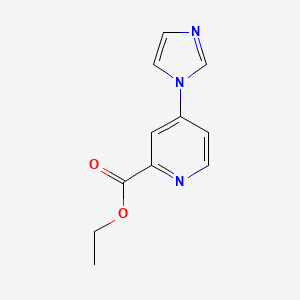
Ethyl 4-(1H-imidazol-1-yl)pyridine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(1H-imidazol-1-yl)pyridine-2-carboxylate is a heterocyclic compound that features both imidazole and pyridine rings These structures are known for their significant roles in various biological and chemical processes The imidazole ring, in particular, is a common motif in many biologically active molecules, including histidine and histamine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(1H-imidazol-1-yl)pyridine-2-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of ethyl 2-bromo-4-(1H-imidazol-1-yl)pyridine-2-carboxylate with a base to induce cyclization. The reaction conditions often require a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve crystallization or chromatography techniques to ensure the compound’s purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-(1H-imidazol-1-yl)pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide (H2O2).
Reduction: Reduction of the pyridine ring can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in the presence of a catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Ethyl 4-(1H-imidazol-1-yl)pyridine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of Ethyl 4-(1H-imidazol-1-yl)pyridine-2-carboxylate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition studies. The pyridine ring can participate in hydrogen bonding and π-π interactions, influencing its binding affinity to biological targets.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 2-(1H-imidazol-1-yl)pyridine-3-carboxylate
- Ethyl 4-(1H-imidazol-1-yl)benzoate
- Ethyl 2-(1H-imidazol-1-yl)benzoate
Uniqueness
Ethyl 4-(1H-imidazol-1-yl)pyridine-2-carboxylate is unique due to the specific positioning of the imidazole and pyridine rings, which can influence its chemical reactivity and biological activity. This unique structure allows for specific interactions that may not be possible with other similar compounds.
Propiedades
Fórmula molecular |
C11H11N3O2 |
|---|---|
Peso molecular |
217.22 g/mol |
Nombre IUPAC |
ethyl 4-imidazol-1-ylpyridine-2-carboxylate |
InChI |
InChI=1S/C11H11N3O2/c1-2-16-11(15)10-7-9(3-4-13-10)14-6-5-12-8-14/h3-8H,2H2,1H3 |
Clave InChI |
FWYPHHYNYOBQAM-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=NC=CC(=C1)N2C=CN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4'-Chloro-3'-fluoro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12854692.png)
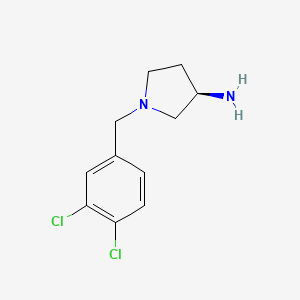

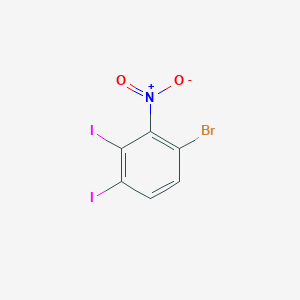
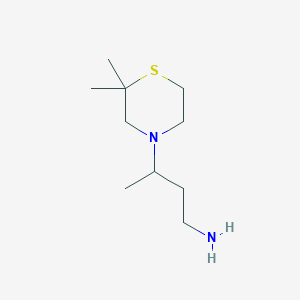
![1-Piperazinecarboxylic acid, 4-[[(2,3-dihydro-5-benzofuranyl)amino]carbonyl]-3-(hydroxymethyl)-, 1,1-dimethylethyl ester](/img/structure/B12854724.png)


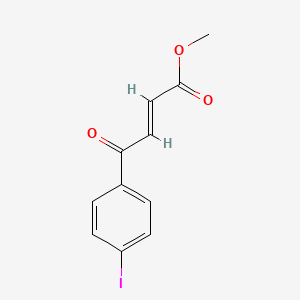
![4-[(Prop-2-yn-1-yl)carbamoyl]thiomorpholine-3-carboxylic acid](/img/structure/B12854746.png)
